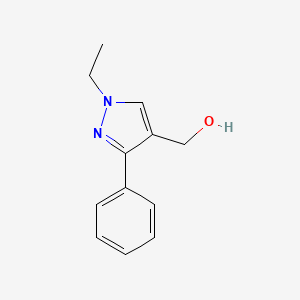

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

説明

特性

IUPAC Name |

(1-ethyl-3-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLDNHOCUVLYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

An In-Depth Technical Guide to (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications

Executive Summary

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol represents a significant scaffold in medicinal chemistry and synthetic research. As a substituted pyrazole, it belongs to a class of heterocyclic compounds renowned for their broad spectrum of biological activities and their role as "privileged structures" in drug discovery.[1][2] This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental chemical and physical properties, plausible synthetic routes with detailed experimental considerations, spectroscopic signature, and its vast potential as a versatile building block for creating novel therapeutic agents. The narrative emphasizes the rationale behind synthetic choices and characterization techniques, grounding the discussion in established chemical principles to provide actionable insights for laboratory applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals.[1] Its unique electronic properties and structural rigidity make it an ideal pharmacophore for interacting with a wide array of biological targets. Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (anticancer) feature the pyrazole core, highlighting its therapeutic versatility.[1][3]

The subject of this guide, (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, incorporates several key functional groups that enhance its utility:

-

1-ethyl group: Modulates lipophilicity and can influence binding pocket interactions.

-

3-phenyl group: Provides a site for further functionalization and can engage in aromatic interactions (e.g., π-π stacking) with biological targets.

-

4-hydroxymethyl group: A versatile functional handle for derivatization, allowing for the introduction of diverse functionalities through oxidation, esterification, or substitution reactions.[4]

These features make the molecule a highly valuable intermediate for constructing libraries of complex derivatives for screening and lead optimization.

Figure 1: Chemical Structure of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

Synthesis and Mechanistic Considerations

While numerous methods exist for pyrazole synthesis, a robust and common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with a hydrazine derivative.[5] For the target molecule, a logical pathway begins with a suitable precursor that can be formylated and subsequently reduced.

Proposed Synthetic Workflow

A highly plausible multi-step synthesis is outlined below. This approach offers good control over regioselectivity and functional group introduction.

Figure 2: Proposed Synthetic Workflow for (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

Detailed Experimental Protocol

Step 1: Synthesis of 1-ethyl-3-phenyl-1H-pyrazole

This initial step involves the cyclocondensation reaction. The choice of a precursor like benzoylacetone reacts with ethylhydrazine to form the pyrazole ring.

-

Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in absolute ethanol, add ethylhydrazine sulfate (1.1 eq) followed by a base such as sodium acetate (2.0 eq).

-

Execution: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Ethanol is a common solvent for this condensation, and the base is required to neutralize the hydrazine salt and facilitate the reaction. Refluxing provides the necessary activation energy for the cyclization to proceed efficiently.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product, 1-ethyl-3-phenyl-1H-pyrazole, will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole intermediate.

Step 2: Formylation via Vilsmeier-Haack Reaction

The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution, such as formylation.[6][7]

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with stirring. This forms the Vilsmeier reagent.

-

Reaction: To the prepared Vilsmeier reagent, add a solution of 1-ethyl-3-phenyl-1H-pyrazole (1.0 eq) in DMF dropwise, maintaining the temperature below 10°C.

-

Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles. The reaction temperature is controlled to manage the exothermic formation of the Vilsmeier reagent and then increased to drive the formylation to completion.

-

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until the solution is basic (pH ~8-9).

-

Purification: The resulting aldehyde product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Step 3: Reduction to (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

The final step is the reduction of the aldehyde to the primary alcohol.

-

Reaction Setup: Dissolve the 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a flask cooled with an ice bath.

-

Execution: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution. Continue stirring at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic pyrazole ring. The reaction is typically fast and high-yielding.

-

-

Work-up: Quench the reaction by the slow addition of water or dilute acetic acid. Remove the bulk of the organic solvent under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, can be purified by recrystallization or column chromatography.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are based on analysis of structurally similar pyrazole derivatives and computational predictions.

| Property | Value / Description | Source/Basis |

| Molecular Formula | C₁₂H₁₄N₂O | Calculated |

| Molecular Weight | 202.25 g/mol | Calculated |

| CAS Number | Not assigned. | - |

| Appearance | Predicted to be a white to off-white solid. | Analogy to similar compounds[4] |

| Melting Point | Predicted to be in the range of 80-120 °C. | Analogy |

| Boiling Point | > 300 °C (Predicted) | Analogy |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Polarity Analysis |

| pKa | The N2 nitrogen is weakly basic (predicted pKa of conjugate acid ~2-3). | General pyrazole properties[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[8] The following tables outline the expected data based on the principles of NMR, IR, and Mass Spectrometry.[9]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6-7.8 | m | 2H | Phenyl H (ortho) | Deshielded due to proximity to pyrazole ring. |

| ~ 7.3-7.5 | m | 3H | Phenyl H (meta, para) | Typical aromatic region. |

| ~ 7.9 | s | 1H | Pyrazole C5-H | Singlet, deshielded proton on the pyrazole ring. |

| ~ 4.7 | d | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |

| ~ 4.2 | q | 2H | N-CH₂CH₃ | Methylene protons of the ethyl group, split by the methyl group. |

| ~ 1.9 | t (broad) | 1H | -CH₂OH | Hydroxyl proton, often broad and may exchange. |

| ~ 1.5 | t | 3H | N-CH₂CH₃ | Methyl protons of the ethyl group, split by the methylene group. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | Pyrazole C3 | Carbon attached to the phenyl group and N2. |

| ~ 140 | Pyrazole C5 | Carbon bearing the ring proton. |

| ~ 132 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring. |

| ~ 129 | Phenyl CH | Aromatic carbons. |

| ~ 128 | Phenyl CH | Aromatic carbons. |

| ~ 127 | Phenyl CH | Aromatic carbons. |

| ~ 118 | Pyrazole C4 | Carbon attached to the hydroxymethyl group. |

| ~ 58 | -CH₂OH | Methylene carbon of the alcohol. |

| ~ 45 | N-CH₂CH₃ | Methylene carbon of the ethyl group. |

| ~ 15 | N-CH₂CH₃ | Methyl carbon of the ethyl group. |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3500 | O-H stretch (alcohol) | Broad, Strong |

| 3050-3150 | C-H stretch (aromatic) | Medium |

| 2850-2980 | C-H stretch (aliphatic) | Medium |

| 1500-1600 | C=C and C=N stretch (rings) | Medium-Strong |

| 1000-1100 | C-O stretch (primary alcohol) | Strong |

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): Expected at m/z = 202.

-

Key Fragments: Loss of H₂O (m/z = 184), loss of the hydroxymethyl group (-CH₂OH, m/z = 171), and fragments corresponding to the phenyl and ethyl groups.

Chemical Reactivity and Derivatization Potential

The true value of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol lies in its potential for further chemical modification. The hydroxymethyl group at the C4 position is the primary site for derivatization.

Figure 3: Key Derivatization Pathways from the Hydroxymethyl Group

-

Oxidation: Mild oxidation (e.g., with PCC or DMP) will yield the corresponding aldehyde, a key precursor for reductive amination or Wittig reactions. Stronger oxidation (e.g., with KMnO₄) can produce the carboxylic acid, which can be converted to amides.

-

Esterification/Etherification: The alcohol can be readily converted to esters or ethers, which is a common strategy in medicinal chemistry to modify a compound's pharmacokinetic properties.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide using SOCl₂) to allow for substitution with a wide range of nucleophiles, including azides, amines, and cyanides, dramatically expanding the accessible chemical space.[4]

Applications in Research and Drug Development

The pyrazole scaffold is a validated starting point for developing potent and selective inhibitors of various enzymes, particularly kinases.[2] The structure of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol makes it an excellent candidate for:

-

Kinase Inhibitor Scaffolds: The pyrazole ring can act as a hinge-binding motif, while the phenyl and derivatized hydroxymethyl groups can extend into solvent-exposed regions or specific binding pockets.

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) or various cytokines.[10]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment for screening against biological targets. Hits can then be elaborated using the synthetic handles described above.

-

Agrochemicals: Pyrazole derivatives are also prevalent in the development of novel herbicides and pesticides.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be strictly followed. Based on analogous compounds, it should be handled with care.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and tightly sealed container away from oxidizing agents.

Conclusion

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol is a strategically designed heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined structure, featuring a stable pyrazole core and a versatile hydroxymethyl functional group, provides an excellent platform for the synthesis of diverse chemical libraries. The robust synthetic pathways and predictable spectroscopic properties discussed in this guide offer a solid foundation for its preparation and characterization. For researchers in drug discovery and medicinal chemistry, this molecule represents a valuable tool for developing next-generation therapeutics targeting a range of diseases.

References

- Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and reactivity of some pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 647-652.

- Faria, J. V., et al. (2017).

- Kumar, V., & Aggarwal, M. (2019). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.

- Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.

- EvitaChem. (n.d.). (1-phenyl-3-(pyridin-3-yl)-1h-pyrazol-4-yl)methanol.

- ChemicalBook. (n.d.). (1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-METHANOL.

- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.

- Chemsrc. (2025). (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol.

- Sigma-Aldrich. (n.d.). (1-(3-METHYLPHENYL)-3-(3-PYRIDINYL)-1H-PYRAZOL-4-YL)METHANOL.

- Sreeramulu, J., et al. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 365-369.

- Appchem. (n.d.). (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol.

- Reddy, C. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 334-339.

- Patel, K. D., & Mistry, B. D. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Advanced Engineering Research and Studies, 1(3), 173-176.

- Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.

- Rojas, R., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports, 8(1), 16298.

- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2015.

- Pharos. (n.d.). 1H-Pyrazole-4-methanol, 3-(4-chlorophenyl)-1-phenyl-.

- El-fakch, B., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106095.

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.

- Chawla, G., & Sharma, A. K. (2016). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 8(1), 169-181.

- ResearchGate. (2026).

- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology.

- Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- eCrystals. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton.

- ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery.

- ResearchGate. (n.d.). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)

- NextSDS. (n.d.). (3-methyl-1H-pyrazol-5-yl)

- Abood, N. A., & Al-Bayati, R. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- NOAA. (n.d.). METHANOL. CAMEO Chemicals.

- ChemicalBook. (2026). (1-Trityl-1H-Pyrazol-4-Yl)

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mkuniversity.ac.in [mkuniversity.ac.in]

- 4. evitachem.com [evitachem.com]

- 5. mdpi.com [mdpi.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. lehigh.edu [lehigh.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chemicalbook.com [chemicalbook.com]

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol molecular weight and exact mass

An In-Depth Technical Guide to (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and a plausible synthetic framework for the heterocyclic compound (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol. Pyrazole derivatives are of significant interest in medicinal chemistry, serving as core scaffolds in numerous therapeutic agents. This document establishes the fundamental molecular identifiers for the title compound, including its molecular weight and exact mass, which are critical for its synthesis and characterization. We further delineate a self-validating analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure empirical validation of the compound's structure and purity. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, or application of novel pyrazole-based molecules in drug discovery and development.

Introduction to Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in modern drug discovery, prized for its metabolic stability, synthetic tractability, and its ability to engage in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking. The specific substitution pattern on the pyrazole ring dictates its biological activity. The compound (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol is a trisubstituted pyrazole featuring an N-ethyl group, a C3-phenyl group, and a C4-hydroxymethyl group. This arrangement provides multiple points for further chemical modification, making it a valuable building block, or synthon, for creating libraries of more complex molecules for biological screening. Understanding its core properties is the first step in unlocking its potential.

Caption: 2D representation of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol.

Core Physicochemical Properties

Precise knowledge of a compound's molecular formula and mass is a non-negotiable prerequisite for any research and development activity. These values are fundamental for stoichiometric calculations in synthesis, interpretation of analytical data, and registration in chemical databases. The key identifiers for (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol are calculated and summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | (Calculated) |

| Molecular Weight | 202.26 g/mol | (Calculated) |

| Exact Mass | 202.11061 u | (Calculated) |

| IUPAC Name | (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol | - |

Expertise Insight: Molecular Weight vs. Exact Mass

It is critical for researchers to distinguish between molecular weight and exact mass.

-

Molecular Weight (also called average molecular mass) is calculated using the weighted average of the natural abundances of all isotopes of each element. This value is used for macroscopic applications, such as preparing a solution of a specific molarity.

-

Exact Mass (monoisotopic mass) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in mass spectrometry. High-resolution instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the empirical determination of a molecule's elemental formula. For (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, observing a protonated molecular ion [M+H]⁺ at m/z 203.1184 would provide strong evidence for the C₁₂H₁₄N₂O formula.

Synthesis and Verification: A Self-Validating Workflow

The integrity of any research hinges on the unambiguous confirmation of the materials used. For a compound like (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, which may not be commercially available, a robust synthesis and characterization plan is essential.

Plausible Synthetic Route

A common and effective method for constructing 1,3,4-trisubstituted pyrazoles involves the Vilsmeier-Haack reaction on an appropriate hydrazone, followed by reduction. A plausible route is outlined below.

-

Hydrazone Formation: Reaction of acetophenone with ethylhydrazine to form acetophenone N-ethylhydrazone.

-

Vilsmeier-Haack Cyclization: The hydrazone is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This step accomplishes both cyclization and formylation at the 4-position to yield 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde[1]. This reaction is a cornerstone in pyrazole synthesis[1][2].

-

Reduction: The resulting aldehyde is then reduced to the primary alcohol. A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is ideal for this selective transformation, converting the aldehyde group (-CHO) to a hydroxymethyl group (-CH₂OH) without affecting the pyrazole or phenyl rings.

Analytical Characterization Workflow

The following workflow ensures a self-validating system where the identity and purity of the synthesized compound are rigorously confirmed.

Caption: A self-validating workflow for compound synthesis and characterization.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the elemental formula of the synthesized compound by comparing the measured exact mass with the theoretical value.

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The formic acid aids in the ionization process by promoting the formation of the protonated [M+H]⁺ ion.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis:

-

Expected Ion: The primary ion of interest is the protonated molecule, [C₁₂H₁₄N₂O + H]⁺.

-

Theoretical m/z: 202.11061 (mass of compound) + 1.007825 (mass of H⁺) = 203.11844 u .

-

Acceptance Criterion: The measured m/z value should be within ±5 ppm (parts per million) of the theoretical value. This high degree of accuracy provides strong confidence in the assigned elemental formula.

-

Structural Elucidation by NMR Spectroscopy

While HRMS confirms the formula, NMR spectroscopy confirms the specific isomeric structure by probing the chemical environment of each proton and carbon atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to each unique proton environment. Expected signals include:

-

A triplet and a quartet in the aliphatic region for the N-ethyl group (CH₃-CH₂-).

-

A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

Multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the five protons of the C3-phenyl group.

-

A singlet for the lone proton on the pyrazole ring (C5-H).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton. Key expected signals include:

-

Two signals in the aliphatic region for the ethyl group carbons.

-

One signal for the hydroxymethyl carbon.

-

Multiple signals in the aromatic region for the phenyl group and pyrazole ring carbons.

-

Conclusion

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol is a well-defined chemical entity with a calculated molecular weight of 202.26 g/mol and an exact mass of 202.11061 u. While it may not be a widely cataloged compound, its synthesis is achievable through established chemical transformations. For any researcher intending to use this molecule as a building block or investigate its biological properties, the analytical workflow detailed herein provides a robust framework for ensuring its empirical validation. The combination of high-resolution mass spectrometry to confirm elemental composition and NMR spectroscopy to define its precise structure represents the gold standard for the characterization of novel chemical matter.

References

Note: As "(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol" is a specific, non-catalogued compound, the references below cite established methods for the synthesis of the core pyrazole aldehyde intermediate, which is a key step in its production.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Asian Journal of Chemistry, Vol. 25, No. 9 (2013), 5037-5040. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology, ePubl. Available at: [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral data of the novel heterocyclic compound, (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol. As a Senior Application Scientist, this document is designed to provide a comprehensive analysis of the spectral features of this molecule, underpinned by fundamental principles of NMR spectroscopy. This guide will serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, where pyrazole-based compounds are of significant interest.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The specific compound, (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, incorporates several key structural motifs: a 1,3,4-trisubstituted pyrazole ring, an ethyl group at the N1 position, a phenyl group at the C3 position, and a hydroxymethyl group at the C4 position. The precise characterization of such molecules is paramount for drug discovery and development, and NMR spectroscopy stands as the gold standard for unambiguous structural elucidation. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the chemical shifts, multiplicities, and coupling constants based on established principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet (t) | 3H | CH₃ (ethyl group) |

| ~4.15 | Quartet (q) | 2H | CH₂ (ethyl group) |

| ~4.60 | Doublet (d) | 2H | CH₂ (hydroxymethyl) |

| ~5.30 | Triplet (t) | 1H | OH (hydroxymethyl) |

| ~7.30-7.50 | Multiplet (m) | 5H | Phenyl-H |

| ~7.80 | Singlet (s) | 1H | Pyrazole-H5 |

Table 2: Predicted ¹³C NMR Spectral Data for (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | CH₃ (ethyl group) |

| ~45.0 | CH₂ (ethyl group) |

| ~55.0 | CH₂ (hydroxymethyl) |

| ~120.0 | Pyrazole-C4 |

| ~125.0-130.0 | Phenyl-C |

| ~133.0 | Phenyl-C (ipso) |

| ~138.0 | Pyrazole-C5 |

| ~152.0 | Pyrazole-C3 |

Spectral Interpretation and Rationale

The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atoms in the pyrazole ring and the phenyl group significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectrum Interpretation

-

Ethyl Group: The ethyl group at the N1 position will exhibit a characteristic triplet for the methyl protons (~1.45 ppm) and a quartet for the methylene protons (~4.15 ppm) due to coupling with each other. The downfield shift of the methylene protons is due to their proximity to the electronegative nitrogen atom.

-

Hydroxymethyl Group: The methylene protons of the hydroxymethyl group are predicted to appear as a doublet around 4.60 ppm. The adjacent hydroxyl proton will likely appear as a broad triplet around 5.30 ppm, with its chemical shift and multiplicity being solvent and concentration-dependent. A D₂O exchange experiment would confirm this assignment, as the OH peak would disappear.

-

Phenyl Group: The protons of the phenyl group at the C3 position are expected to resonate in the aromatic region, between 7.30 and 7.50 ppm, as a complex multiplet.

-

Pyrazole Proton: The single proton on the pyrazole ring, at the C5 position, is anticipated to be the most downfield proton, appearing as a sharp singlet around 7.80 ppm. Its deshielded nature is due to the anisotropic effect of the aromatic pyrazole ring and the influence of the adjacent nitrogen atom.

¹³C NMR Spectrum Interpretation

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group are expected at approximately 15.0 and 45.0 ppm, respectively. The hydroxymethyl carbon is predicted to be around 55.0 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl ring will appear in the range of 125.0-130.0 ppm, with the ipso-carbon (the carbon attached to the pyrazole ring) being further downfield around 133.0 ppm. The pyrazole ring carbons (C3, C4, and C5) are predicted to resonate at approximately 152.0, 120.0, and 138.0 ppm, respectively. The C3 carbon is the most downfield due to its attachment to the phenyl group and its position between two nitrogen atoms.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral width: Approximately 12-15 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral width: Approximately 200-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Visualizing the Molecular Structure and NMR Assignments

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR spectral assignment.

Caption: Molecular structure of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol.

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol. By understanding the fundamental principles of NMR and analyzing the electronic effects of the various substituents, a comprehensive assignment of all proton and carbon signals can be achieved. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality NMR data for this and similar pyrazole derivatives. This guide serves as a testament to the power of NMR spectroscopy in the structural characterization of novel organic molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

- General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

- NMR of Heterocyclic Compounds: The journal Magnetic Resonance in Chemistry frequently publishes detailed NMR studies of heterocyclic compounds, which can provide valuable comparative d

- Chemical Shift Prediction: Software such as ChemDraw and ACD/Labs NMR Predictor can provide theoretical chemical shift values that are useful for initial spectral assignment.

-

Synthesis and Characterization of Pyrazole Derivatives: Articles in journals like the Journal of Organic Chemistry and Tetrahedron Letters often contain detailed experimental sections with NMR characterization data for newly synthesized pyrazole compounds. For instance, a relevant article on the synthesis of similar compounds is "Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors" in ACG Publications, which describes the synthesis of a related 1-ethyl-1H-pyrazole derivative.[1]

Sources

solubility profile of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol in organic solvents

An In-depth Technical Guide Solubility Profile of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to final product formulation. This guide provides a comprehensive technical overview of the solubility characteristics of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound representative of the pyrazole class of molecules. Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved therapeutics for oncology, inflammation, and infectious diseases.[1][2][3][4][5] Understanding the solubility of novel pyrazole derivatives is therefore of paramount importance. As specific experimental solubility data for this compound is not publicly available, this document establishes a definitive framework for its characterization. It details the underlying physicochemical principles, provides a robust experimental protocol for thermodynamic solubility determination via the isothermal shake-flask method, and offers an expert analysis of the predicted solubility trends based on molecular structure. This guide is intended for researchers, process chemists, and formulation scientists engaged in drug discovery and development.

Physicochemical Characterization of the Solute

A molecule's structure dictates its physical properties, including its solubility. (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole with distinct functional regions that govern its interaction with various solvents.

Molecular Structure:

-

Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen lone pairs can act as hydrogen bond acceptors.

-

Methanol Group (-CH₂OH): This primary alcohol is the most significant contributor to polarity. The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents.

-

Phenyl Group (-C₆H₅): A non-polar, hydrophobic aromatic ring that contributes to van der Waals interactions and will favor solubility in solvents with similar aromatic or non-polar character.

-

Ethyl Group (-CH₂CH₃): A small, non-polar alkyl chain that adds to the molecule's hydrophobic character.

Based on this amphiphilic structure, possessing both polar (hydroxyl, pyrazole) and non-polar (phenyl, ethyl) regions, the compound is predicted to be a white to off-white solid at ambient temperature, similar to other reported pyrazole methanol derivatives.[6] Its solubility will be a balance between the energy required to overcome its crystal lattice forces and the energy released upon the formation of new solute-solvent interactions.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The guiding principle is the adage "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[7][8] A solute will dissolve in a solvent if the new solute-solvent interactions are strong enough to compensate for the energy required to break the existing solute-solute and solvent-solvent interactions.

-

Hydrogen Bonding: The strongest intermolecular force. The -OH group on the target molecule will form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol).

-

Dipole-Dipole Interactions: Occur between polar molecules. The target molecule is polar and will interact favorably with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

London Dispersion Forces: The weakest force, present in all molecules. These are the primary forces at play in non-polar solvents (e.g., hexane, toluene) and will primarily involve the phenyl and ethyl groups of the solute.

The stronger the intermolecular forces between the solute and solvent, the greater the expected solubility.[9]

Experimental Methodology: Isothermal Shake-Flask Protocol

The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility.[10][11] It is a robust and reliable method that ensures the solution has reached its maximum saturation point at a given temperature. The following protocol provides a self-validating system for accurately determining the solubility of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol.

Step-by-Step Protocol

-

Solvent Preparation: Select a range of high-purity (e.g., HPLC grade) organic solvents representing different classes (non-polar, polar aprotic, polar protic).

-

Preparation of Saturated Solution: Add an excess amount of the solid solute to a series of glass vials, each containing a known volume of a single solvent. The presence of undissolved solid at the end of the experiment is critical to confirm that equilibrium saturation was achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or agitator within a temperature-controlled incubator (e.g., 25 °C). The mixtures must be agitated for a sufficient duration (typically 24-72 hours) to ensure that true thermodynamic equilibrium is reached.[10][11] Preliminary time-point studies (e.g., sampling at 24, 48, and 72 hours) can be conducted to confirm that the measured concentration is no longer increasing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the aliquot must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.[12]

-

Sample Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Caption: Dominant Intermolecular Solute-Solvent Interactions.

Applications in Drug Development

An accurately determined solubility profile is not an academic exercise; it is actionable data that directly impacts the efficiency and success of the drug development pipeline.

-

Process Chemistry: Guides the selection of appropriate solvents for synthesis, work-up, and purification (e.g., crystallization), which can significantly affect yield and purity. [13]* Formulation Science: Is a prerequisite for developing a viable dosage form. Poor solubility is a major hurdle for oral bioavailability, and this data informs strategies such as salt formation, co-solvent systems, or amorphous solid dispersions.

-

Toxicology: Helps in the preparation of stock solutions for in-vitro and in-vivo toxicity studies, ensuring that the compound remains in solution at the required concentrations.

-

Regulatory Compliance: Solvent choice is heavily regulated, with agencies like the ICH setting strict limits on residual solvents in the final active pharmaceutical ingredient (API). [13]Selecting efficient solvents with favorable safety profiles early in development can prevent costly changes later. [13][14]

Conclusion

While direct solubility data for (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol is not yet documented in the public domain, this guide provides the complete scientific framework required for its determination and interpretation. The compound's amphiphilic nature, with a key hydrogen-bonding methanol group and a hydrophobic phenyl substituent, suggests a solubility profile strongly dependent on solvent polarity. High solubility is predicted in polar protic solvents like methanol and ethanol, with progressively lower solubility in polar aprotic and non-polar media. The robust Isothermal Shake-Flask Method detailed herein is the recommended standard for generating the precise, high-quality data needed to guide critical decisions in process development and pharmaceutical formulation.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Pearson. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Center for Biotechnology Information (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- EvitaChem. (1-phenyl-3-(pyridin-3-yl)-1h-pyrazol-4-yl)methanol.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Center for Biotechnology Information (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- ACS. (2026, March 20). What Factors Are Taken Into Consideration When Selecting a Solvent?.

- Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- ACS. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.

- SEQENS. (2025, December 4). Key factors in solvent selection.

- ACS. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- Pearson. (2022, July 22). Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems.

- Khan Academy. Solubility and intermolecular forces (video).

- Sigma-Aldrich. Solvent Miscibility Table.

- eCrystals - University of Southampton. (2008, January 31). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. evitachem.com [evitachem.com]

- 7. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Khan Academy [khanacademy.org]

- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. protocols.io [protocols.io]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

A Comprehensive Technical Guide to the Preliminary Toxicological Assessment of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for conducting a preliminary toxicological evaluation of the novel chemical entity, (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol. In the absence of extensive public data for this specific molecule, this document outlines a robust, scientifically-grounded approach to characterizing its initial safety profile. By integrating established protocols and explaining the rationale behind experimental choices, this guide serves as a practical resource for researchers in the field of drug discovery and development.

Introduction: The Imperative of Early-Stage Toxicological Profiling

The journey of a novel chemical compound from discovery to potential therapeutic application is contingent upon a thorough understanding of its safety profile. Preliminary toxicity studies are a critical first step in this process, providing essential data to identify potential hazards, inform risk assessment, and guide future development. For (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative, understanding its potential for toxicity is paramount. Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] However, as with any chemical class, structural modifications can significantly alter the toxicological properties. Therefore, a systematic and rigorous preliminary toxicological assessment is not merely a regulatory requirement but a scientific necessity.

This guide will detail a multi-faceted approach to the initial safety evaluation of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol, encompassing physicochemical characterization, in vitro cytotoxicity and genotoxicity assays, and an overview of acute in vivo toxicity testing.

Physicochemical Properties and Hazard Identification

Table 1: Inferred Physicochemical Properties and GHS Hazard Classifications for (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

| Property | Anticipated Value/Classification | Rationale and Handling Precautions |

| Physical State | Likely a solid at room temperature | Based on related pyrazole-methanol compounds.[4] |

| Solubility | Expected to have limited aqueous solubility | The presence of phenyl and ethyl groups suggests a degree of lipophilicity. Solvents such as DMSO or ethanol may be required for biological assays. |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) - Anticipated | Some pyrazole derivatives are classified in this category.[5] Handle with care, avoiding ingestion. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) - Anticipated | A common classification for related functionalized pyrazoles.[6][7] Wear appropriate protective gloves and a lab coat. |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) - Anticipated | Consistent with the irritant nature of similar compounds.[6][7] Use safety glasses or goggles. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) - Anticipated | Inhalation of dust should be avoided.[6] Handle in a well-ventilated area or with local exhaust ventilation. |

| Germ Cell Mutagenicity | Data not available | Requires experimental evaluation (e.g., Ames test). |

| Carcinogenicity | Data not available | Requires long-term studies. |

Core Safety Directives:

-

Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to prevent dust inhalation.[8]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[8]

-

First Aid Measures:

In Vitro Toxicity Assessment: A Foundational Screening Cascade

In vitro assays form the cornerstone of preliminary toxicity screening, offering a rapid and cost-effective means to assess potential cellular liabilities before progressing to more complex in vivo studies.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits a toxic response in cells.[9] Two widely used and complementary methods are the MTT and LDH assays.[10]

3.1.1. MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if evaluating as an anti-cancer agent) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

3.1.2. LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis.[10]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells.[10] Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).

Diagram: In Vitro Cytotoxicity Workflow

Caption: Workflow for assessing cytotoxicity via MTT and LDH assays.

Genotoxicity Assessment: The Ames Test

Genotoxicity assays are designed to detect compounds that can induce genetic damage. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential.[11][12] The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[11] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[13][14]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively).[13]

-

Metabolic Activation (S9 Mix): The assay should be performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[11] This is because some chemicals only become mutagenic after being metabolized.[12]

-

Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

-

Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated plates). Positive controls (known mutagens) must be included to validate the assay.

Diagram: Ames Test Workflow

Caption: Simplified workflow for the Ames bacterial reverse mutation assay.

Acute Oral Toxicity Testing: An Overview of In Vivo Assessment

Following in vitro screening, in vivo studies are necessary to understand the systemic effects of a compound. Acute oral toxicity studies provide information on the potential health hazards arising from a single, short-term exposure to a substance.[15] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.[16][17]

OECD Test Guidelines for Acute Oral Toxicity

Several guidelines can be followed, with a focus on minimizing animal use:

-

OECD 420 (Fixed Dose Procedure): This method involves administering the test substance at one of several fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[18] The goal is to identify a dose that produces clear signs of toxicity without causing mortality.[19]

-

OECD 423 (Acute Toxic Class Method): This is a sequential testing method that uses a small number of animals (typically three per step) to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[16]

-

OECD 425 (Up-and-Down Procedure): This method is also sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.[20] This approach allows for the estimation of the LD50 (the dose lethal to 50% of the test animals) with a reduced number of animals.[16]

General Protocol Outline (Adapted from OECD Guidelines)

-

Animal Selection: Typically, rodents (rats are preferred) of a single sex (usually females) are used.[15][16]

-

Dosing: The test substance is administered orally by gavage in a single dose.[15] Animals are fasted prior to dosing.[15]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[20]

-

Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[15]

Conclusion and Future Directions

The preliminary toxicological assessment of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol should be a systematic, data-driven process. The in vitro assays described provide a critical initial screen for cytotoxicity and mutagenicity. A negative result in these assays, indicating low potential for cellular and genetic toxicity, would provide a strong rationale for proceeding to in vivo studies. The results from the acute oral toxicity study will be instrumental in classifying the compound according to GHS and will inform the dose selection for subsequent repeated-dose toxicity studies. This phased approach ensures that a comprehensive understanding of the compound's safety profile is built upon a solid foundation of scientific evidence, ultimately guiding its potential for further development.

References

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). [Link]

-

Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). IntechOpen. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]

-

New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. ResearchGate. [Link]

-

Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. [Link]

-

Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. [Link]

-

Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

-

The Ames Test. University of California, Davis. [Link]

-

ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. OECD. [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

-

Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

-

Ames Test. Cyprotex. [Link]

-

The Ames Salmonella/microsome mutagenicity assay. RE-Place. [Link]

-

Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration (FDA). [Link]

-

Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. vivo Science GmbH. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

-

In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [https://www.researchgate.net/figure/In-vitro-cytotoxicity-assays-by-A-B-MTT-assay-C-D-LDH-assay_fig2_322676008]([Link] cytotoxicity-assays-by-A-B-MTT-assay-C-D-LDH-assay_fig2_322676008)

-

Safety Data Sheet - 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [Link]

-

SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol (2023). Fisher Scientific. [Link]

-

Guidelines for the Testing of Chemicals. OECD. [Link]

-

PRE CLINICAL TOXICOLOGICAL STUDIES. Uttar Pradesh University of Medical Sciences. [Link]

-

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol. Chemsrc. [Link]

-

Methanol: toxicological overview. GOV.UK. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

View of Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl). Journal of the Chilean Chemical Society. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

-

1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-4-methyl-. NIST WebBook. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 4. evitachem.com [evitachem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.se [fishersci.se]

- 8. kishida.co.jp [kishida.co.jp]

- 9. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. re-place.be [re-place.be]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 20. oecd.org [oecd.org]

An In-depth Technical Guide to the Crystallographic Structure of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic structure of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the established methodologies for its synthesis, crystallization, and structural determination, drawing upon authoritative data from closely related pyrazole derivatives. The insights provided herein are grounded in the principles of synthetic chemistry and X-ray crystallography, offering a robust framework for researchers seeking to investigate this compound and its analogs.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, analgesic, antipyretic, and antimicrobial agents.[1] The specific substitution pattern on the pyrazole ring, such as the presence of phenyl and ethyl groups, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[2] The addition of a hydroxymethyl group at the 4-position introduces a potential site for hydrogen bonding, which can influence crystal packing and interactions with biological targets. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel therapeutics.

Synthetic Pathway and Crystallization

The synthesis of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol can be achieved through established synthetic routes for pyrazole derivatives. A common and effective method involves the Vilsmeier-Haack reaction, which is widely used for the formylation of activated aromatic and heterocyclic compounds.[3]

Proposed Synthesis of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol

The synthesis would commence with the reaction of a substituted acetophenone with an ethylhydrazine to form the corresponding hydrazone. This intermediate would then undergo cyclization and formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole-4-carbaldehyde. Subsequent reduction of the aldehyde functionality would afford the target (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol.

Sources

The Emerging Pharmacological Potential of 1-Ethyl-3-Phenyl-1H-Pyrazole: A Technical Guide for Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Within this privileged class of heterocycles, the 1-ethyl-3-phenyl-1H-pyrazole core is emerging as a particularly promising building block for the development of novel therapeutics. This technical guide provides an in-depth analysis of the pharmacological potential of this scaffold, designed for researchers, scientists, and drug development professionals. We will explore its synthesis, delve into its established and putative biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and provide detailed, field-proven experimental protocols for its evaluation. This guide emphasizes the causality behind experimental choices and provides a framework for the rational design of next-generation therapeutics based on the 1-ethyl-3-phenyl-1H-pyrazole motif.

Introduction: The Pyrazole Scaffold and the Promise of the 1-Ethyl-3-Phenyl Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[1] This has made them a fertile ground for the development of drugs targeting a wide range of diseases.[2][3] The 1-ethyl-3-phenyl-1H-pyrazole building block offers several key advantages for drug design. The ethyl group at the N1 position can enhance lipophilicity and modulate pharmacokinetic properties, while the phenyl group at the C3 position provides a key site for further functionalization to optimize target binding and selectivity. The strategic placement of these substituents creates a versatile scaffold for generating libraries of diverse compounds with significant therapeutic potential.

Synthesis of the 1-Ethyl-3-Phenyl-1H-Pyrazole Core

The construction of the 1-ethyl-3-phenyl-1H-pyrazole scaffold can be efficiently achieved through several established synthetic routes. The Knorr pyrazole synthesis and its variations remain a workhorse in this field, offering a reliable method for the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Retrosynthetic Analysis and Key Strategic Considerations

From a retrosynthetic perspective, the 1-ethyl-3-phenyl-1H-pyrazole core can be disconnected to reveal a 1,3-dicarbonyl compound and ethylhydrazine. The choice of the 1,3-dicarbonyl precursor is critical for achieving the desired substitution pattern. For the synthesis of the parent 1-ethyl-3-phenyl-1H-pyrazole, 1-phenyl-1,3-butanedione is the ideal starting material.

Detailed Experimental Protocol: Knorr-Type Synthesis of 1-Ethyl-3-Phenyl-1H-Pyrazole

This protocol is a robust and scalable method for the synthesis of the title compound, adapted from established procedures for pyrazole synthesis.[4][5]

Materials:

-

1-Phenyl-1,3-butanedione

-

Ethylhydrazine oxalate (or a solution of ethylhydrazine)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add ethylhydrazine oxalate (1.1 equivalents).

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-ethyl-3-phenyl-1H-pyrazole.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Potential: A Multifaceted Scaffold

The 1-ethyl-3-phenyl-1H-pyrazole building block is a versatile platform for the development of agents with a range of pharmacological activities.

Anticancer Activity: Targeting Hypoxia-Inducible Factor (HIF)-1

A compelling body of evidence points to the potential of 1-ethyl-pyrazole derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1.[6] HIF-1 is a transcription factor that plays a critical role in the adaptation of cancer cells to the hypoxic tumor microenvironment, promoting angiogenesis, metabolic reprogramming, and metastasis.[6] Inhibition of the HIF-1 signaling pathway is therefore a promising strategy for cancer therapy.

Derivatives of 1-ethylpyrazole-3-carboxamide have been identified as inhibitors of HIF-1. These compounds have been shown to suppress the transcriptional activity of HIF-1, leading to a downstream reduction in the expression of HIF-1 target genes.

Caption: Inhibition of the HIF-1 signaling pathway by 1-ethyl-3-phenyl-1H-pyrazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Test compounds (1-ethyl-3-phenyl-1H-pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes